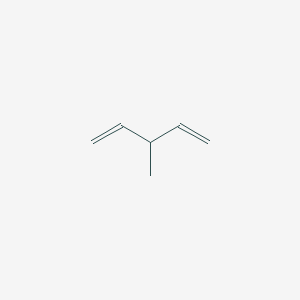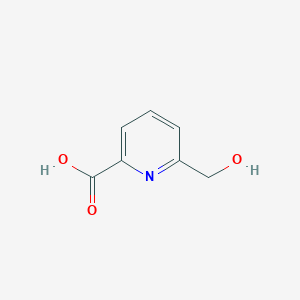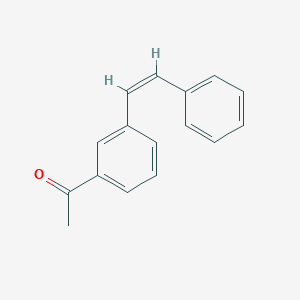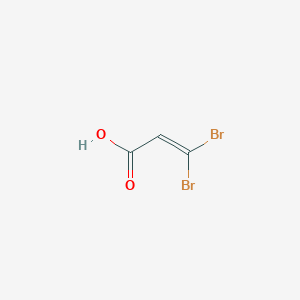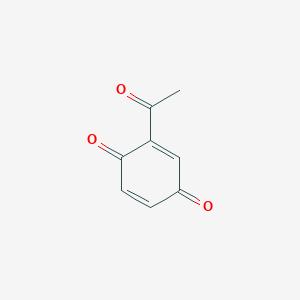
2-Acetyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-1,4-benzoquinone (ABQ) is a yellowish-brown, crystalline compound that is commonly used in scientific research. It is a derivative of benzoquinone, which is a naturally occurring compound found in various plants and animals. ABQ has been studied extensively due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
2-Acetyl-1,4-benzoquinone undergoes redox reactions, which involve the transfer of electrons between molecules. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. 2-Acetyl-1,4-benzoquinone has been shown to react with various compounds, including amino acids, nucleotides, and proteins.
Biochemische Und Physiologische Effekte
2-Acetyl-1,4-benzoquinone has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells. 2-Acetyl-1,4-benzoquinone has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetyl-1,4-benzoquinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, 2-Acetyl-1,4-benzoquinone can be difficult to handle due to its tendency to form crystals, which can make it difficult to dissolve in solvents. Additionally, 2-Acetyl-1,4-benzoquinone can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Acetyl-1,4-benzoquinone. One area of interest is the development of new synthetic methods for 2-Acetyl-1,4-benzoquinone that are more efficient and environmentally friendly. Another area of interest is the study of 2-Acetyl-1,4-benzoquinone's potential applications in the field of electrochemistry, particularly in the development of new batteries and fuel cells. Additionally, 2-Acetyl-1,4-benzoquinone's potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.
Synthesemethoden
2-Acetyl-1,4-benzoquinone can be synthesized through the oxidation of p-anisidine using potassium permanganate. The reaction is carried out in a mixture of water and ethanol and requires careful control of the reaction conditions to achieve high yields.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-1,4-benzoquinone has been widely used in scientific research due to its ability to undergo redox reactions. It has been studied for its potential applications in the fields of electrochemistry, materials science, and organic synthesis. 2-Acetyl-1,4-benzoquinone has also been used as a model compound for studying the mechanism of action of various enzymes and proteins.
Eigenschaften
CAS-Nummer |
1125-55-9 |
|---|---|
Produktname |
2-Acetyl-1,4-benzoquinone |
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2-acetylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4H,1H3 |
InChI-Schlüssel |
WWHDFTWNMBCRIK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)C=CC1=O |
Kanonische SMILES |
CC(=O)C1=CC(=O)C=CC1=O |
Synonyme |
2-Acetyl-1,4-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



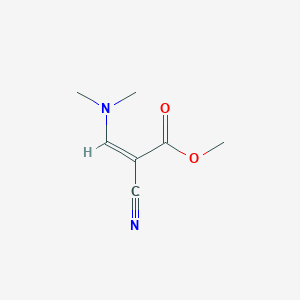
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
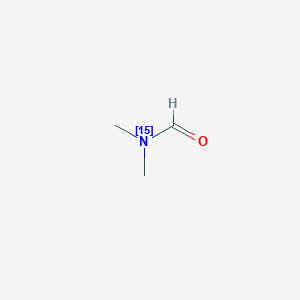

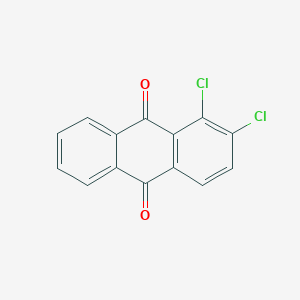
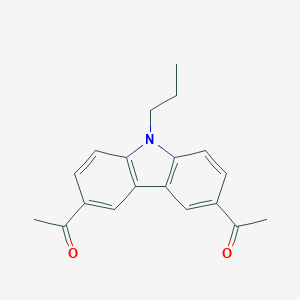
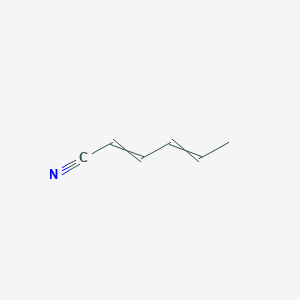
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)

